2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety attached to a trimethylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine typically involves the following steps:
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Formation of the Benzylpiperazine Intermediate: : The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
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Coupling with Trimethylpyrimidine: : The benzylpiperazine intermediate is then coupled with a trimethylpyrimidine derivative. This coupling reaction can be facilitated by using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticonvulsant properties.
Biological Research: It is used in molecular modeling studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a similar benzylpiperazine moiety but differs in its core structure, which is an isoindoline-1,3-dione.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety but is based on a chromen-2-one core.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is unique due to its trimethylpyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzylpiperazine derivatives.
Properties
Molecular Formula |
C18H25N5 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5/c1-15-13-17(21(2)3)20-18(19-15)23-11-9-22(10-12-23)14-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
KTDBYQRBHDCXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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